![molecular formula C18H21Cl3N4O4S B13776409 Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- CAS No. 70865-32-6](/img/structure/B13776409.png)
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- is a complex organic compound with a molecular formula of C18H21Cl3N4O4S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- involves multiple steps. One common method includes the diazotization of 4-amino-2,5-dichlorobenzenesulfonamide followed by coupling with N,N-bis(2-hydroxyethyl)aniline. The reaction is typically carried out in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and reactant concentrations to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH within cells, and its inhibition can disrupt cellular processes, leading to apoptosis in cancer cells. The compound binds to the active site of CA IX, preventing its normal function and thereby inducing cell death .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-
- Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-chloro-N-(2-chloroethyl)-
- Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-methyl)-
Uniqueness
The uniqueness of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CA IX selectively makes it a valuable compound in cancer research .
Properties
CAS No. |
70865-32-6 |
|---|---|
Molecular Formula |
C18H21Cl3N4O4S |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2,5-dichloro-N-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21Cl3N4O4S/c19-5-6-22-30(28,29)18-12-15(20)17(11-16(18)21)24-23-13-1-3-14(4-2-13)25(7-9-26)8-10-27/h1-4,11-12,22,26-27H,5-10H2 |
InChI Key |
KYDCGDFUABSMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)NCCCl)Cl)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


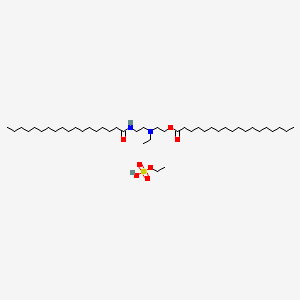
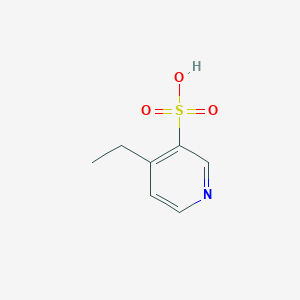
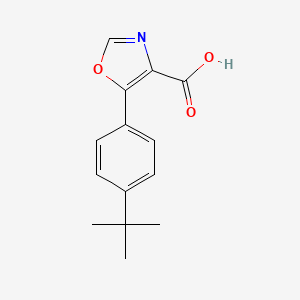
![N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13776345.png)
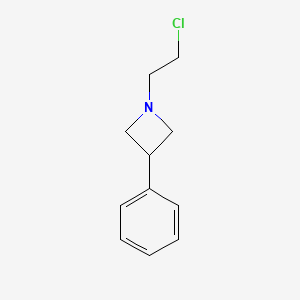
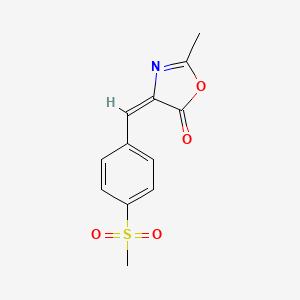

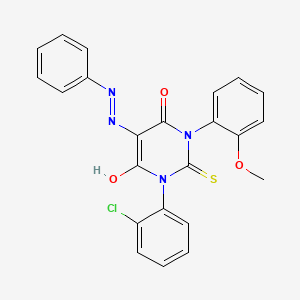
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
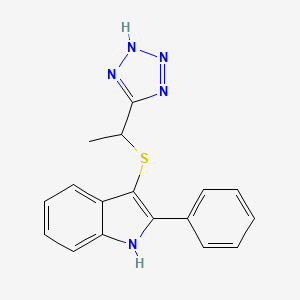

![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
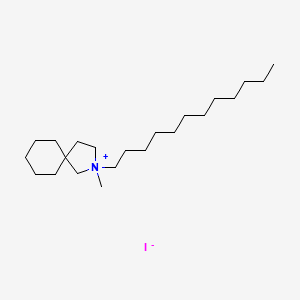
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
